Cas no 128495-45-4 ((4-Fluoro-3-methoxyphenyl)methanol)
(4-Fluoro-3-methoxyphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (4-Fluoro-3-methoxyphenyl)methanol
- 4-Fluoro-3-methoxybenzyl alcohol
- Benzenemethanol,4-fluoro-3-methoxy-
- RARECHEM AL BD 0389
- 2-Fluoro-5-(hydroxymethyl)anisole, (4-Fluoro-3-methoxyphenyl)methanol
- 4-Fluoro-3-methoxybenzylalcohol97%
- 4-Fluoro-3-methoxybenzyl alcohol 97%
- BenzeneMethanol, 4-fluoro-3-Methoxy-
- FT-0625139
- EN300-116257
- CS-W016238
- Benzyl alcohol, 4-fluoro-3-methoxy-
- Benzoic alcohol, 4-fluoro-3-methoxy-
- A805828
- CL8731
- (4-Fluoro-3-methoxyphenyl) methanol
- SCHEMBL695880
- 4-fluoro-3-methoxybenzyl alcohol, AldrichCPR
- DTXSID70343971
- 4-FLUORO-3-METHOXYBENZYLALCOHOL
- AM20020368
- (4-Fluoro-3-methoxyphenyl)methanol #
- MFCD00272133
- 4-fluoro-3-methoxybenzyl-alcohol
- 128495-45-4
- Z1201620066
- FS-1329
- AKOS005254661
- (4-fluoro-3-methoxy-phenyl)methanol
- Benzoic alcohol, 4-fluoro-5-methoxy-
- FT-0659237
- (4-fluoro-3-methoxy-phenyl)-methanol
- BBL100419
- STL554213
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- MDL: MFCD00272133
- Inchi: 1S/C8H9FO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3
- InChI Key: FZEDGSMVRLKUOQ-UHFFFAOYSA-N
- SMILES: FC1C=CC(CO)=CC=1OC
Computed Properties
- Exact Mass: 156.05900
- Monoisotopic Mass: 156.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5A^2
- XLogP3: 1.1
Experimental Properties
- Density: 1.187
- Melting Point: 48-49 ºC
- Boiling Point: 260 ºC
- Flash Point: 126 ºC
- Refractive Index: 1.51
- PSA: 29.46000
- LogP: 1.32660
(4-Fluoro-3-methoxyphenyl)methanol Security Information
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-36
(4-Fluoro-3-methoxyphenyl)methanol Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
(4-Fluoro-3-methoxyphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-MK675-200mg |
4-Fluoro-3-methoxybenzyl alcohol |
128495-45-4 | 95% | 200mg |
¥115.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-MK675-1g |
4-Fluoro-3-methoxybenzyl alcohol |
128495-45-4 | 95% | 1g |
¥309.0 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F132370-10g |
(4-Fluoro-3-methoxyphenyl)methanol |
128495-45-4 | 95% | 10g |
¥1282.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F132370-1g |
(4-Fluoro-3-methoxyphenyl)methanol |
128495-45-4 | 95% | 1g |
¥176.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F132370-5g |
(4-Fluoro-3-methoxyphenyl)methanol |
128495-45-4 | 95% | 5g |
¥748.90 | 2023-09-02 | |
| Alichem | A015000304-250mg |
4-Fluoro-3-methoxybenzyl alcohol |
128495-45-4 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
| Alichem | A015000304-500mg |
4-Fluoro-3-methoxybenzyl alcohol |
128495-45-4 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
| Alichem | A015000304-1g |
4-Fluoro-3-methoxybenzyl alcohol |
128495-45-4 | 97% | 1g |
1,445.30 USD | 2021-06-21 | |
| Apollo Scientific | PC3692-1g |
4-Fluoro-3-methoxybenzyl alcohol |
128495-45-4 | 97% | 1g |
£17.00 | 2025-02-21 | |
| Apollo Scientific | PC3692-5g |
4-Fluoro-3-methoxybenzyl alcohol |
128495-45-4 | 97% | 5g |
£42.00 | 2025-02-21 |
(4-Fluoro-3-methoxyphenyl)methanol Suppliers
(4-Fluoro-3-methoxyphenyl)methanol Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on (4-Fluoro-3-methoxyphenyl)methanol
(4-Fluoro-3-methoxyphenyl)methanol: A Comprehensive Overview
(4-Fluoro-3-methoxyphenyl)methanol, also known by its CAS number 128495-45-4, is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a phenolic alcohol group and substituents at the 3 and 4 positions of the benzene ring, exhibits a wide range of applications and properties that make it a valuable molecule for research and industrial use.
The structure of (4-Fluoro-3-methoxyphenyl)methanol consists of a benzene ring with a hydroxymethyl group (-CH2OH) attached at the para position relative to the fluorine atom. The presence of both fluorine and methoxy groups introduces interesting electronic effects, which influence the compound's reactivity, solubility, and biological activity. Recent studies have highlighted its potential as a building block in organic synthesis, particularly in the construction of bioactive molecules with complex architectures.
One of the most notable aspects of (4-Fluoro-3-methoxyphenyl)methanol is its role in drug discovery. Researchers have explored its ability to serve as a precursor for various pharmaceutical agents, including anti-inflammatory and anticancer drugs. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases involved in cancer cell proliferation. This finding underscores its potential as a lead compound for developing novel therapeutic agents.
In addition to its pharmacological applications, (4-Fluoro-3-methoxyphenyl)methanol has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are promising candidates for gas storage, catalysis, and sensing applications. Recent advancements in this area have leveraged the unique electronic properties of this compound to enhance the performance of MOFs in environmental remediation.
The synthesis of (4-Fluoro-3-methoxyphenyl)methanol typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the nucleophilic aromatic substitution of an appropriately substituted aryl halide with a hydroxymethyl group. Recent optimizations have focused on improving reaction yields and reducing environmental impact by employing green chemistry principles, such as using recyclable catalysts and solvent systems.
From an analytical standpoint, (4-Fluoro-3-methoxyphenyl)methanol has been extensively studied using advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy has provided insights into its molecular conformation and intermolecular interactions, while mass spectrometry has been instrumental in confirming its identity and purity. These studies have not only enhanced our understanding of the compound's structure but also facilitated its quality control in industrial settings.
In terms of safety and handling, it is important to note that while (4-Fluoro-3-methoxyphenyl)methanol is not classified as a hazardous material under standard conditions, it should be handled with care due to its potential irritant properties. Proper personal protective equipment (PPE) should be worn during synthesis and analysis to ensure worker safety.
In conclusion, (4-Fluoro-3-methoxyphenyl)methanol stands out as a multifaceted compound with significant implications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key molecule for future research and innovation.
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